molecular formula C62H97N15O14 B15289112 H-D-Phe-D-Asn-D-Leu-D-Pro-D-Leu-Gly-D-Asn-D-Tyr-D-Lys-D-Lys-D-Pro-ol CAS No. 62031-54-3

H-D-Phe-D-Asn-D-Leu-D-Pro-D-Leu-Gly-D-Asn-D-Tyr-D-Lys-D-Lys-D-Pro-ol

Katalognummer: B15289112
CAS-Nummer: 62031-54-3
Molekulargewicht: 1276.5 g/mol
InChI-Schlüssel: MSJSNXQCIRMHFJ-WIRNGOBFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

H-D-Phe-D-Asn-D-Leu-D-Pro-D-Leu-Gly-D-Asn-D-Tyr-D-Lys-D-Lys-D-Pro-ol is a synthetic peptide composed of multiple D-amino acids

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Phe-D-Asn-D-Leu-D-Pro-D-Leu-Gly-D-Asn-D-Tyr-D-Lys-D-Lys-D-Pro-ol typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of D-amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino group.

    Coupling: of the next D-amino acid using coupling reagents such as HBTU or DIC.

    Repetition: of deprotection and coupling steps until the desired sequence is achieved.

    Cleavage: of the peptide from the resin and final deprotection.

Industrial Production Methods

Industrial production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

H-D-Phe-D-Asn-D-Leu-D-Pro-D-Leu-Gly-D-Asn-D-Tyr-D-Lys-D-Lys-D-Pro-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can modify specific amino acid residues, such as tyrosine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine.

Wissenschaftliche Forschungsanwendungen

H-D-Phe-D-Asn-D-Leu-D-Pro-D-Leu-Gly-D-Asn-D-Tyr-D-Lys-D-Lys-D-Pro-ol has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its potential role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of peptide-based materials and drug delivery systems.

Wirkmechanismus

The mechanism of action of H-D-Phe-D-Asn-D-Leu-D-Pro-D-Leu-Gly-D-Asn-D-Tyr-D-Lys-D-Lys-D-Pro-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    H-D-Phe-D-Asn-D-Leu-D-Pro-D-Leu-Gly-D-Asn-D-Tyr-D-Lys-D-Lys-D-Pro: Similar structure but lacks the terminal alcohol group.

    H-D-Phe-D-Asn-D-Leu-D-Pro-D-Leu-Gly-D-Asn-D-Tyr-D-Lys-D-Lys-D-Pro-NH2: Similar structure but has an amide group instead of an alcohol group.

Uniqueness

H-D-Phe-D-Asn-D-Leu-D-Pro-D-Leu-Gly-D-Asn-D-Tyr-D-Lys-D-Lys-D-Pro-ol is unique due to its specific sequence of D-amino acids and the presence of a terminal alcohol group. This structure can confer distinct biological and chemical properties, making it valuable for specific research and industrial applications.

Eigenschaften

CAS-Nummer

62031-54-3

Molekularformel

C62H97N15O14

Molekulargewicht

1276.5 g/mol

IUPAC-Name

(2R)-N-[(2R)-1-[[(2R)-6-amino-1-[[(2R)-6-amino-1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-2-[[2-[[(2R)-2-[[(2R)-1-[(2R)-2-[[(2R)-4-amino-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]amino]butanediamide

InChI

InChI=1S/C62H97N15O14/c1-36(2)28-45(74-60(89)50-19-13-27-77(50)62(91)49(29-37(3)4)75-59(88)48(33-52(67)81)72-54(83)42(65)30-38-14-6-5-7-15-38)55(84)68-34-53(82)69-47(32-51(66)80)58(87)73-46(31-39-20-22-41(79)23-21-39)57(86)70-43(17-8-10-24-63)56(85)71-44(18-9-11-25-64)61(90)76-26-12-16-40(76)35-78/h5-7,14-15,20-23,36-37,40,42-50,78-79H,8-13,16-19,24-35,63-65H2,1-4H3,(H2,66,80)(H2,67,81)(H,68,84)(H,69,82)(H,70,86)(H,71,85)(H,72,83)(H,73,87)(H,74,89)(H,75,88)/t40-,42-,43-,44-,45-,46-,47-,48-,49-,50-/m1/s1

InChI-Schlüssel

MSJSNXQCIRMHFJ-WIRNGOBFSA-N

Isomerische SMILES

CC(C)C[C@H](C(=O)NCC(=O)N[C@H](CC(=O)N)C(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CCCCN)C(=O)N2CCC[C@@H]2CO)NC(=O)[C@H]3CCCN3C(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CC(=O)N)NC(=O)[C@@H](CC4=CC=CC=C4)N

Kanonische SMILES

CC(C)CC(C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N2CCCC2CO)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC4=CC=CC=C4)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.